![molecular formula C7H4BrN3O B588939 6-Bromopyrido[2,3-d]pyrimidin-4(1H)-one CAS No. 155690-79-2](/img/structure/B588939.png)
6-Bromopyrido[2,3-d]pyrimidin-4(1H)-one
描述
6-Bromopyrido[2,3-d]pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family This compound is characterized by a bromine atom at the 6th position and a keto group at the 4th position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromopyrido[2,3-d]pyrimidin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with ethyl bromoacetate, followed by cyclization with formamide. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as iodine (I2) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the compound. Optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for industrial-scale production.
化学反应分析
Types of Reactions
6-Bromopyrido[2,3-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The keto group at the 4th position can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can undergo further cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO) and bases like potassium carbonate (K2CO3).
Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products Formed
The major products formed from these reactions include substituted pyrido[2,3-d]pyrimidinones, reduced derivatives, and cyclized heterocyclic compounds.
科学研究应用
6-Bromopyrido[2,3-d]pyrimidin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, including antimicrobial and anticancer compounds.
Material Science: The compound is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.
作用机制
The mechanism of action of 6-Bromopyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the keto group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The compound can interfere with cellular pathways, such as signal transduction and metabolic processes, resulting in its biological effects .
相似化合物的比较
Similar Compounds
- 6-Chloropyrido[2,3-d]pyrimidin-4(1H)-one
- 6-Fluoropyrido[2,3-d]pyrimidin-4(1H)-one
- 6-Iodopyrido[2,3-d]pyrimidin-4(1H)-one
Uniqueness
6-Bromopyrido[2,3-d]pyrimidin-4(1H)-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its halogenated analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior and interaction with molecular targets, making it a valuable compound for various applications .
生物活性
6-Bromopyrido[2,3-d]pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family, which has garnered significant attention due to its diverse biological activities. This article provides an overview of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Overview of Biological Activity
This compound exhibits a range of biological activities including:
- Antitumoral Activity : The compound has shown promising results in inhibiting cancer cell proliferation by targeting various kinases involved in cell signaling pathways.
- Antiviral Properties : It has potential antiviral effects, making it a candidate for further research in viral infections.
- Antimicrobial Effects : Exhibits significant antimicrobial activity against various pathogens.
- Anti-inflammatory and Analgesic Activities : Demonstrates potential in reducing inflammation and pain.
The biological activity of this compound can be attributed to its interaction with several molecular targets:
- Inhibition of Kinases : The compound acts as an inhibitor of key kinases such as tyrosine kinases (e.g., Abl kinase) and cyclin-dependent kinases (CDK4/6), which are crucial in cancer cell proliferation and survival .
- Dihydrofolate Reductase (DHFR) Inhibition : Similar compounds have been reported to inhibit DHFR, an enzyme critical for DNA synthesis and repair .
- Induction of Apoptosis : It promotes apoptosis in cancer cells through the activation of caspase pathways .
Case Studies
-
Anticancer Efficacy :
- A study demonstrated that this compound derivatives exhibited significant cytotoxicity against various cancer cell lines, including prostate (PC-3) and lung (A-549) cancers. IC50 values were reported at 1.54 μM and 3.36 μM respectively .
- Another research indicated that modifications to the compound's structure could enhance its anticancer properties by increasing its interaction with target proteins involved in tumor growth .
- Antimicrobial Activity :
Comparative Analysis
常见问题
Q. What are the standard synthetic routes for preparing 6-Bromopyrido[2,3-d]pyrimidin-4(1H)-one, and how can reaction conditions be optimized for higher yields?
Basic Synthesis
The core pyrido[2,3-d]pyrimidin-4(1H)-one scaffold is typically synthesized via cyclization reactions. A common method involves reacting 2,3-dihydropyridines with aromatic aldehydes in aqueous potassium phosphate to form 2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones, followed by oxidation or functionalization . Bromination at the 6-position can be achieved using brominating agents (e.g., NBS or Br₂) under controlled conditions. For optimization:
- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance reactivity for bromination.
- Temperature : Moderate heating (60–80°C) minimizes side reactions.
- Catalysts : Lewis acids like FeCl₃ may improve regioselectivity .
Q. How can researchers determine the optimal position for bromine substitution in pyrido[2,3-d]pyrimidin-4(1H)-one derivatives to enhance biological activity?
Advanced Structure-Activity Relationship (SAR)
Bromine’s position significantly impacts bioactivity. For example, 6-bromo derivatives have shown enhanced inhibitory effects on mPGES-1 (a pro-inflammatory enzyme) compared to other halogenated analogs . Methodological steps include:
- Computational modeling : Use docking studies to predict bromine’s interactions with target proteins.
- Comparative synthesis : Prepare 2-, 5-, and 7-bromo analogs and evaluate their activity in enzyme assays.
- Electronic effects : Bromine’s electron-withdrawing nature can modulate π-π stacking or hydrogen bonding in the active site .
Q. What analytical techniques are most effective for characterizing the structure and purity of this compound derivatives?
Basic Characterization
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and detect impurities. For example, pyrimidine protons typically resonate at δ 8.4–8.6 ppm .
- Mass spectrometry (HR-MS) : Validates molecular weight and isotopic patterns (e.g., bromine’s M+2 peak) .
- HPLC-PDA : Quantifies purity (>95%) and identifies by-products using reverse-phase columns .
Q. In microwave-assisted synthesis of pyrido[2,3-d]pyrimidin-4(1H)-one derivatives, how does reaction time affect product distribution and purity?
Advanced Method Optimization
Microwave irradiation reduces reaction times from hours to minutes. Key considerations:
- Short durations (5–10 min) : Minimize decomposition of heat-sensitive intermediates.
- Controlled power (150–200 W) : Prevents overheating, which can lead to side reactions (e.g., over-oxidation).
- Real-time monitoring : Use inline FTIR or LC-MS to track reaction progress and optimize endpoints .
Q. How should researchers address discrepancies in reported biological activities of this compound derivatives across different studies?
Advanced Data Contradiction Analysis
Discrepancies may arise from variations in assay conditions or compound purity. Mitigation strategies:
- Standardize assays : Use identical cell lines (e.g., human monocytes for mPGES-1 inhibition) and controls .
- Replicate synthesis : Verify reported procedures and characterize intermediates rigorously (e.g., via ¹H NMR).
- Meta-analysis : Compare IC₅₀ values across studies, accounting for differences in solvent/DMSO concentrations .
Q. What strategies are recommended for introducing diverse substituents to the pyrido[2,3-d]pyrimidin-4(1H)-one scaffold while retaining the 6-bromo group?
Advanced Functionalization
- Palladium-catalyzed cross-coupling : Suzuki-Miyaura reactions enable aryl/heteroaryl group introduction at the 2- or 7-position without displacing bromine .
- Nucleophilic substitution : Replace labile leaving groups (e.g., Cl at position 2) with amines or thiols under basic conditions .
- Protecting groups : Use Boc or acetyl groups to temporarily block reactive sites during multi-step syntheses .
Q. How can researchers validate the role of 6-bromo substitution in modulating enzyme inhibition kinetics?
Advanced Mechanistic Studies
- Enzyme kinetics : Measure and values for mPGES-1 with/without the 6-bromo derivative to assess competitive/non-competitive inhibition .
- X-ray crystallography : Resolve co-crystal structures of the enzyme-inhibitor complex to visualize bromine’s interactions (e.g., halogen bonding) .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity changes caused by bromine substitution .
属性
IUPAC Name |
6-bromo-3H-pyrido[2,3-d]pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O/c8-4-1-5-6(9-2-4)10-3-11-7(5)12/h1-3H,(H,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEIXKKYHWOYPLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=O)NC=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90672058 | |
Record name | 6-Bromopyrido[2,3-d]pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90672058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155690-79-2 | |
Record name | 6-Bromopyrido[2,3-d]pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90672058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。